
(NZ)-N-(2-ethylbutylidene)hydroxylamine
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Overview
Description
(NZ)-N-(2-ethylbutylidene)hydroxylamine is an organic compound with the molecular formula C6H13NO. It belongs to the class of oximes, which are characterized by the presence of the functional group -C=N-OH. Oximes are known for their diverse applications in various fields, including medicinal chemistry, polymer science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: (NZ)-N-(2-ethylbutylidene)hydroxylamine can be synthesized through the reaction of 2-ethylbutanal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:
2-Ethylbutanal+Hydroxylamine Hydrochloride→2-Ethylbutanal Oxime+HCl
Industrial Production Methods: Industrial production of 2-ethylbutanal oxime follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (NZ)-N-(2-ethylbutylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles.
Reduction: It can be reduced to amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oximes.
Scientific Research Applications
(NZ)-N-(2-ethylbutylidene)hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 2-ethylbutanal oxime involves its interaction with specific molecular targets. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity . Additionally, oximes can inhibit various kinases and other enzymes, contributing to their biological activities .
Comparison with Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications as pralidoxime.
Methoxime: Known for its antimicrobial properties.
Cefuroxime: An oxime-based antibiotic.
Comparison: (NZ)-N-(2-ethylbutylidene)hydroxylamine is unique due to its specific structure and reactivity. While compounds like pralidoxime and obidoxime are primarily used as antidotes, 2-ethylbutanal oxime has broader applications in organic synthesis and industrial processes. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Biological Activity
(NZ)-N-(2-ethylbutylidene)hydroxylamine, a compound with the chemical formula C10H15NO, has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is hypothesized that this compound may function as a hydroxylamine derivative, influencing redox reactions and acting as a potential antioxidant. The specific mechanisms remain under investigation, but current studies indicate that it may modulate signaling pathways involved in cellular stress responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antioxidant Activity : Preliminary studies suggest that the compound may scavenge free radicals, thereby reducing oxidative stress in cells.
- Cytotoxicity : Investigations into its cytotoxic properties reveal that it can induce apoptosis in certain cancer cell lines, making it a candidate for further exploration in cancer therapeutics.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains, indicating potential applications in treating infections.
Biological Activity | Effect |
---|---|
Antioxidant | Scavenges free radicals |
Cytotoxicity | Induces apoptosis in cancer cells |
Antimicrobial | Effective against certain bacteria |
In Vitro Studies
- Antioxidant Evaluation : A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentrations, suggesting strong antioxidant properties.
- Cytotoxicity in Cancer Cells : Research conducted on various cancer cell lines demonstrated that treatment with this compound resulted in dose-dependent cytotoxic effects. Flow cytometry analysis revealed increased rates of apoptosis, correlating with the concentration of the compound administered.
In Vivo Studies
- Animal Model Testing : In murine models, administration of this compound was linked to reduced tumor growth rates compared to control groups. Histopathological examinations showed decreased cellular proliferation markers in treated tissues.
- Antimicrobial Efficacy : A series of experiments tested the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Properties
CAS No. |
5399-18-8 |
---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(NE)-N-(2-ethylbutylidene)hydroxylamine |
InChI |
InChI=1S/C6H13NO/c1-3-6(4-2)5-7-8/h5-6,8H,3-4H2,1-2H3/b7-5+ |
InChI Key |
FQRMVGKAQSXDPC-FNORWQNLSA-N |
SMILES |
CCC(CC)C=NO |
Isomeric SMILES |
CCC(CC)/C=N/O |
Canonical SMILES |
CCC(CC)C=NO |
Key on ui other cas no. |
5399-18-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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